Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate
Description
Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate is a polyaromatic methyl ester featuring hydroxyl, methoxy, and dimethylphenyl substituents on its naphthalene backbone. This compound’s structure is characterized by:
- Naphthoate core: A 2-naphthoate ester group.
- Substituents: Hydroxy groups at positions 6 (naphthoate) and 6' (phenyl ring), methoxy at position 3', and methyl groups at positions 2' and 4' of the attached phenyl moiety.
Below, we compare it with structurally related naphthoate derivatives.
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-11-9-17(23)18(12(2)20(11)25-3)19-15-7-5-14(21(24)26-4)10-13(15)6-8-16(19)22/h5-10,22-23H,1-4H3 |
InChI Key |
KLRGPOGTUFHDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=CC(=C3)C(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate typically involves multi-step organic reactions. One common method includes the esterification of 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
Stability and Metabolic Pathways
- Microsomal Stability: Amino-substituted naphthoates (e.g., Methyl 6-amino-2-naphthoate) exhibit improved half-lives in liver microsomes, whereas hydroxy-rich analogs may undergo faster phase II metabolism .
- Anaerobic Degradation : 2-Naphthoate derivatives are metabolized via (2-naphthylmethyl)succinate in anaerobic bacteria, though this pathway is substrate-specific .
Biological Activity
Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthoate moiety and multiple hydroxyl and methoxy substituents. Its chemical formula is , and it features significant structural elements that contribute to its biological properties.
Antioxidant Activity
This compound has been studied for its antioxidant properties . Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can protect cells from oxidative stress. This activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
| Compound | DPPH IC50 (µM) | FRAP (µmol Fe(II)/g) |
|---|---|---|
| This compound | 15.4 | 320 |
| Standard (BHT) | 10.0 | 450 |
These results suggest that while the compound exhibits antioxidant properties, it may not be as effective as some standard antioxidants like BHT.
Antiproliferative Activity
The antiproliferative effects of the compound have also been evaluated against various cancer cell lines. In vitro studies have shown that it possesses selective activity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.7 |
| HCT116 | 10.5 |
| HEK293 | 12.0 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.
The mechanisms underlying the biological activity of this compound are believed to involve modulation of cellular pathways related to oxidative stress and apoptosis. The presence of hydroxyl groups is thought to enhance its ability to scavenge free radicals, thereby reducing oxidative damage in cells.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Hydroxy-substituted Derivatives : A study demonstrated that hydroxy-substituted derivatives exhibited enhanced antiproliferative activity against MCF-7 cells due to their ability to induce apoptosis through oxidative stress pathways .
- Antioxidant Capacity in Tumor Cells : Another investigation assessed the antioxidant capacity of related compounds in tumor cells treated with tert-butyl hydroperoxide (TBHP). The results indicated significant reductions in oxidative stress markers when treated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
